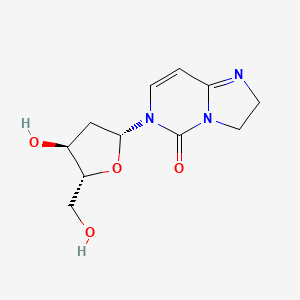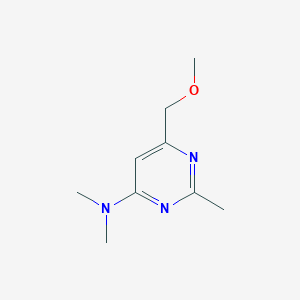
10-Phenylacridine-9(10H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Phenylacridine-9(10H)-thione is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as anticancer agents. The thione derivative of 10-phenylacridine introduces a sulfur atom, which can significantly alter its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenylacridine-9(10H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminobiphenyl with carbon disulfide in the presence of a base, followed by cyclization to form the acridine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated acridine derivatives.
Aplicaciones Científicas De Investigación
10-Phenylacridine-9(10H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to intercalate into DNA.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mecanismo De Acción
The mechanism of action of 10-Phenylacridine-9(10H)-thione in biological systems often involves intercalation into DNA, disrupting the replication process and leading to cell death. The sulfur atom in the thione group can also interact with various enzymes and proteins, inhibiting their function and contributing to its biological activity.
Comparación Con Compuestos Similares
Acridine: The parent compound, known for its anticancer properties.
9-Phenylacridine: Similar structure but lacks the thione group, resulting in different chemical and biological properties.
Acridine Orange: A derivative used as a fluorescent dye in biological staining.
Uniqueness: 10-Phenylacridine-9(10H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
17435-20-0 |
|---|---|
Fórmula molecular |
C19H13NS |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
10-phenylacridine-9-thione |
InChI |
InChI=1S/C19H13NS/c21-19-15-10-4-6-12-17(15)20(14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13H |
Clave InChI |
MYCFWWWVHOICQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=S)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


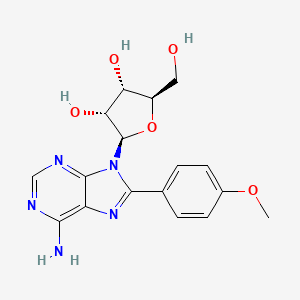
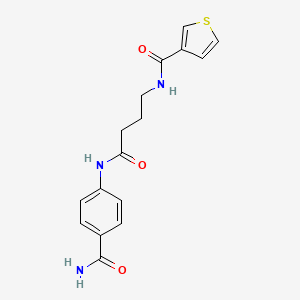



![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)
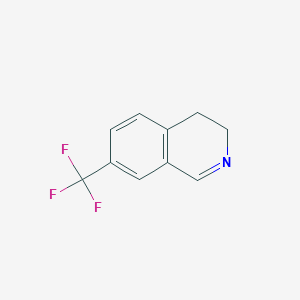
![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927017.png)
![5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12927032.png)

![2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline](/img/structure/B12927040.png)

